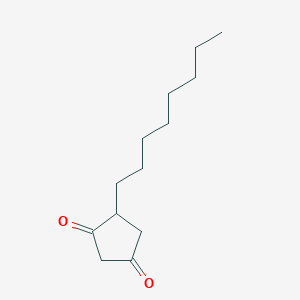
Hexbutinol methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexbutinol methiodide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a quaternary ammonium compound that has been synthesized through various methods.
Applications De Recherche Scientifique
Hexbutinol methiodide has several potential applications in scientific research. It has been used as a cholinergic agonist, which means that it can stimulate the activity of the neurotransmitter acetylcholine. This property makes it useful in studying the role of acetylcholine in various physiological processes, such as muscle contraction, memory formation, and attention.
Mécanisme D'action
The mechanism of action of hexbutinol methiodide involves its ability to bind to and activate muscarinic acetylcholine receptors. These receptors are found in various tissues, including the brain, heart, and smooth muscle. Activation of these receptors leads to the release of intracellular calcium, which results in various physiological effects.
Effets Biochimiques Et Physiologiques
Hexbutinol methiodide has several biochemical and physiological effects. It can stimulate the contraction of smooth muscle, increase heart rate, and increase salivary secretion. It also has effects on the central nervous system, including improving memory and attention.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hexbutinol methiodide in lab experiments is its ability to selectively activate muscarinic acetylcholine receptors. This property allows researchers to study the specific effects of acetylcholine on various physiological processes. However, one limitation of using hexbutinol methiodide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on hexbutinol methiodide. One area of interest is its potential therapeutic applications, such as in the treatment of memory disorders or smooth muscle disorders. Another area of interest is its use as a tool in neuroscience research, such as in studying the role of acetylcholine in various brain functions.
Conclusion
In conclusion, hexbutinol methiodide is a chemical compound that has several potential applications in scientific research. Its ability to selectively activate muscarinic acetylcholine receptors makes it useful in studying various physiological processes. However, its potential toxicity limits its use in certain experiments. Further research is needed to explore its potential therapeutic applications and its use as a tool in neuroscience research.
Méthodes De Synthèse
Hexbutinol methiodide can be synthesized through various methods, including the reaction of hexbutinol with methyl iodide. The reaction occurs in the presence of a base, such as potassium hydroxide, and results in the formation of hexbutinol methiodide. Another method involves the reaction of hexbutinol with iodomethane in the presence of a catalyst, such as silver oxide.
Propriétés
Numéro CAS |
127471-24-3 |
|---|---|
Nom du produit |
Hexbutinol methiodide |
Formule moléculaire |
C22H32INO |
Poids moléculaire |
453.4 g/mol |
Nom IUPAC |
1-cyclohexyl-4-(1-methylpiperidin-1-ium-1-yl)-1-phenylbut-2-yn-1-ol;iodide |
InChI |
InChI=1S/C22H32NO.HI/c1-23(17-9-4-10-18-23)19-11-16-22(24,20-12-5-2-6-13-20)21-14-7-3-8-15-21;/h2,5-6,12-13,21,24H,3-4,7-10,14-15,17-19H2,1H3;1H/q+1;/p-1 |
Clé InChI |
VFEWHDJIFYGWGC-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
SMILES canonique |
C[N+]1(CCCCC1)CC#CC(C2CCCCC2)(C3=CC=CC=C3)O.[I-] |
Synonymes |
1-(4-cyclohexyl-4-hydroxy-2-butynyl-4-phenyl)-1-methylpiperidinium iodide hexbutinol methiodide hexbutinol methiodide, (R)-isomer hexbutinol methiodide, (S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



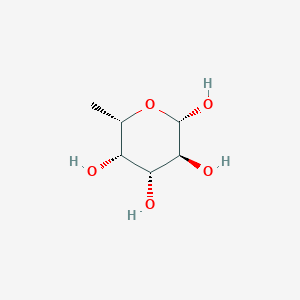
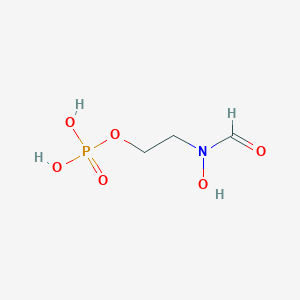
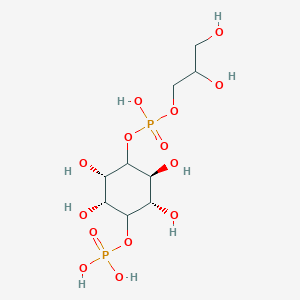
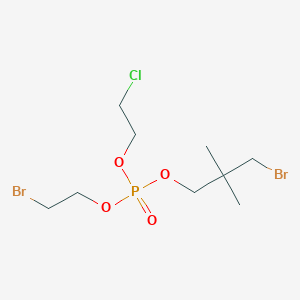
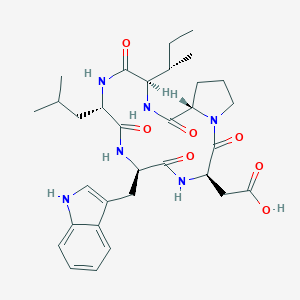
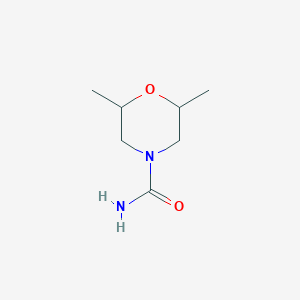
![Furo[2,3-c]pyridine-2-methanamine](/img/structure/B136801.png)
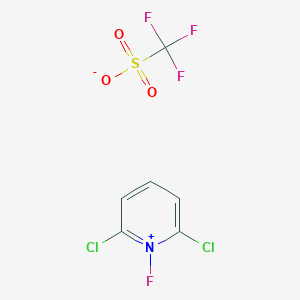

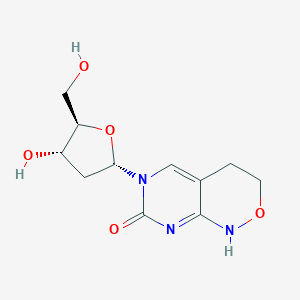
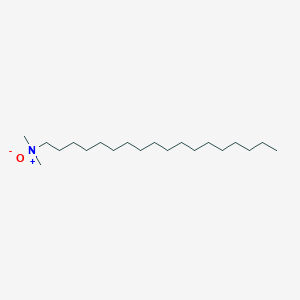
![7-Ethoxy-4,5-dihydroisoxazolo[5,4-f]quinoline](/img/structure/B136824.png)

